molecular formula C14H22N2O5S B1435332 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate CAS No. 91224-69-0

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate

Cat. No.: B1435332
CAS No.: 91224-69-0
M. Wt: 330.4 g/mol
InChI Key: VKUKMWIQZWDCGK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. It is often used as a pharmaceutical impurity standard and has several synonyms, such as Ranitidine Related Compound A and Ranitidine impurity B .

Preparation Methods

The synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate typically involves multiple steps. One common method includes the reaction of 5-((Dimethylamino)methyl)furan-2-yl)methyl chloride with ethanethiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with fumaric acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate undergoes various chemical reactions, including:

Scientific Research Applications

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.C4H4O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUKMWIQZWDCGK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 2
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 3
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 4
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 5
Reactant of Route 5
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 6
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate

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